Superior Antibacterial Potency of 7-Nitro-Quinoxalinone Derivatives Against S. aureus and S. pneumoniae Compared to Ciprofloxacin
Derivatives synthesized from the 7-nitro-3,4-dihydro-1H-quinoxalin-2-one scaffold demonstrate significantly lower minimum inhibitory concentrations (MIC) against clinically relevant Gram-positive pathogens compared to the fluoroquinolone antibiotic ciprofloxacin. Specifically, compound 6e (derived from the 7-nitro core) exhibited MIC values of 9.00 µM against S. aureus and 4.50 µM against S. pneumoniae, whereas ciprofloxacin required 12.07 µM to achieve the same inhibitory effect [1]. This represents a 1.3-fold and 2.7-fold improvement in potency, respectively.
| Evidence Dimension | Antibacterial potency (MIC) against S. aureus and S. pneumoniae |
|---|---|
| Target Compound Data | Compound 6e: MIC = 9.00 µM (S. aureus), MIC = 4.50 µM (S. pneumoniae) |
| Comparator Or Baseline | Ciprofloxacin: MIC = 12.07 µM (both strains) |
| Quantified Difference | 1.3-fold lower MIC for S. aureus; 2.7-fold lower MIC for S. pneumoniae |
| Conditions | In vitro broth microdilution assay against S. aureus and S. pneumoniae |
Why This Matters
This quantitative superiority supports the selection of the 7-nitro-quinoxalinone scaffold for developing next-generation antibacterial agents with improved potency against resistant Gram-positive pathogens.
- [1] Saleh MA, Abo Elmaaty A, El Saeed HS, Saleh MM, Salah M, Ezz Eldin RR. Structure based design and synthesis of 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivatives as novel bacterial DNA-gyrase inhibitors: In-vitro, In-vivo, In-silico and SAR studies. Bioorg Chem. 2022;129:106186. View Source
